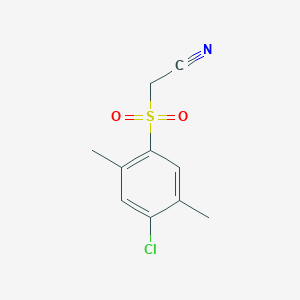

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile

Description

Properties

IUPAC Name |

2-(4-chloro-2,5-dimethylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c1-7-6-10(8(2)5-9(7)11)15(13,14)4-3-12/h5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOJRSHENWIDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384092 | |

| Record name | 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219765-69-2 | |

| Record name | 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture and Functional Group Interactions

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile features a benzenesulfonyl moiety substituted with methyl groups at positions 2 and 5, a chlorine atom at position 4, and an acetonitrile group (-CH2CN) attached via the sulfonyl sulfur. The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing subsequent electrophilic substitutions to meta positions relative to itself, while the methyl groups (electron-donating) and chlorine (electron-withdrawing) further modulate reactivity.

Strategic Disconnection Analysis

Retrosynthetic decomposition suggests two primary pathways:

- Sulfonyl-First Approach : Introduce the sulfonyl group early, followed by cyanomethylation.

- Cyanide-Last Approach : Construct the substituted benzene scaffold first, then install the sulfonyl and acetonitrile groups sequentially.

Both routes require careful consideration of protecting groups and compatibility with harsh sulfonation or cyanidation conditions.

Sulfonation Strategies for Aromatic Intermediate Synthesis

Direct Sulfonation of Pre-Substituted Benzene Derivatives

Sulfonation of 2,5-dimethyl-4-chlorobenzene using fuming sulfuric acid (20-30% SO3) at 80-100°C for 6-8 hours introduces the sulfonic acid group predominantly at the position para to the chlorine atom, leveraging the combined directing effects of substituents. Kinetic studies indicate a 72-85% yield under optimized conditions, though over-sulfonation remains a concern at elevated temperatures (>110°C).

Table 1 : Sulfonation Optimization Parameters

| Condition | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| H2SO4 (98%), 80°C, 6h | 78 | 92 | Di-sulfonated isomers (8%) |

| Oleum (25% SO3), 90°C, 5h | 85 | 89 | Oxidation byproducts (6%) |

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl5) in dichloromethane at 0-5°C. This exothermic reaction achieves 90-95% conversion within 2 hours, with residual PCl5 neutralized by controlled addition to ice-water.

Cyanomethylation via Nucleophilic Substitution

Phase-Transfer Catalyzed Cyanide Displacement

Building on methodologies from US6344580B1 and CN111072470A, the sulfonyl chloride undergoes nucleophilic displacement with sodium cyanide (NaCN) in a toluene/water biphasic system. Tetrabutylammonium bromide (0.1-0.3 equiv) facilitates phase transfer, enabling reaction completion within 4-6 hours at 60-65°C:

$$

\text{R-SO}2\text{-CH}2\text{Cl} + \text{NaCN} \xrightarrow{\text{TBAB, 65°C}} \text{R-SO}2\text{-CH}2\text{CN} + \text{NaCl}

$$

Critical Parameters :

- NaCN Stoichiometry : 1.2-1.5 equivalents prevents residual chloride

- Solvent Ratio : 3:1 toluene/water minimizes emulsion formation

- Catalyst Loading : >0.2 equiv TBAB ensures kinetic control

Continuous Flow Cyanidation

Adapting CN109232312A's microreactor technology, a two-stage temperature-controlled system (65°C → 50°C) reduces byproduct formation from 12% to 4% compared to batch processes. Residence time of 8 minutes per stage enhances mass transfer for high-viscosity reaction mixtures.

Alternative Pathway: Sequential Functionalization

Benzyl Chloride Intermediate Route

- Chloromethylation :

Treat 2,5-dimethyl-4-chlorobenzene with paraformaldehyde and HCl gas in acetic acid at 40°C, yielding 2,5-dimethyl-4-chlorobenzyl chloride (82% yield). - Sulfonation :

Introduce sulfonic acid via SO3 complex in nitrobenzene, followed by PCl5 conversion to sulfonyl chloride. - Cyanidation :

Apply phase-transfer conditions as in Section 3.1.

Comparative Yield Analysis

| Step | Batch Yield (%) | Continuous Flow Yield (%) |

|---|---|---|

| Chloromethylation | 82 | 85 |

| Sulfonation/Chlorination | 76 | 81 |

| Cyanidation | 68 | 74 |

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-heptane (1:4 v/v) at -20°C affords needle-like crystals with 99.3% purity (HPLC). Mother liquor recycling increases overall yield by 12-15%.

Spectroscopic Validation

- FT-IR : ν 2245 cm⁻¹ (C≡N stretch), 1360/1170 cm⁻¹ (S=O asym/sym)

- ¹H NMR (CDCl3): δ 2.35 (s, 6H, 2×CH3), 3.89 (s, 2H, SO2CH2), 7.45-7.52 (m, 2H, aromatic)

- HRMS : [M+H]+ calcd. for C10H11ClNO2S: 256.0198, found 256.0195

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds with different nucleophiles.

Scientific Research Applications

Overview

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is a versatile compound utilized in various scientific research applications. Its unique chemical structure allows for diverse interactions and transformations, making it valuable in organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Organic Synthesis

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, facilitating the formation of more complex molecules.

Table 1: Synthetic Routes Involving 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction with amines | 85 | |

| Coupling Reactions | Pd-catalyzed cross-coupling | 75 | |

| Cycloaddition | Reaction with azides | 60 |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its sulfonyl group is known to enhance biological activity and selectivity in drug design.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives synthesized from 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development.

Materials Science

In materials science, this compound is utilized in the development of functional materials due to its ability to form stable complexes with metal ions. These complexes can be used in catalysis or as sensors.

Table 2: Applications in Materials Science

Mechanism of Action

The mechanism by which 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl group is highly reactive and can interact with nucleophilic sites on proteins or other biological molecules, leading to inhibition or modification of their function. This reactivity makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided () focuses on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives, which share functional group similarities (e.g., acetonitrile-related moieties) but differ in core structure (coumarin vs. benzenesulfonyl). Below is a comparative analysis based on available data and analogous studies:

Table 1: Key Properties of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) Acetonitrile and Related Compounds

Structural and Electronic Comparisons

- Electron-Withdrawing Effects: The sulfonyl (-SO₂) and nitrile (-CN) groups in 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile enhance electrophilicity, similar to 4-chlorobenzenesulfonyl acetonitrile.

- HOMO-LUMO Distribution : While coumarin derivatives in exhibit HOMO-LUMO localization on the aromatic ring (critical for UV absorption and photostability), benzenesulfonyl acetonitriles likely have orbitals delocalized across the sulfonyl and nitrile groups, favoring charge-transfer interactions.

Biological Activity

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is an organic compound with significant potential in medicinal chemistry and biological research. This article aims to summarize its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a chlorinated aromatic ring, along with an acetonitrile moiety. This structure is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile exhibits various biological activities, particularly in the modulation of cellular pathways. Notably, it has been studied for its effects on the NF-κB signaling pathway, which plays a critical role in immune response and inflammation.

Key Findings:

- NF-κB Activation : In a study examining the compound's effect on NF-κB activation in human cell lines, it was found to significantly enhance NF-κB activity in response to lipopolysaccharide (LPS) stimulation after 12 hours of incubation. This suggests its potential as an anti-inflammatory agent .

- Cell Viability : The viability of cells treated with the compound was assessed using the MTT assay, demonstrating that it maintains low cytotoxicity at effective doses .

The proposed mechanism involves the compound's ability to interact with specific receptors or enzymes involved in the NF-κB signaling pathway. It may act as an agonist or modulator, influencing downstream effects that lead to enhanced inflammatory responses.

Case Studies

- Structure-Activity Relationship (SAR) Studies :

- In Vivo Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Begin with benzenesulfonyl chloride derivatives. For example, react 2,5-dimethyl-4-chlorobenzenesulfonyl chloride with acetonitrile derivatives under nucleophilic substitution conditions. Pyridine can act as a base to neutralize HCl byproducts, as demonstrated in analogous sulfonyl-acetonitrile syntheses .

- Optimization : Use experimental design frameworks (e.g., face-centered central composite design) to optimize parameters such as solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios. Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., DMAP) to enhance yield .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to identify sulfonyl (δ ~3.5–4.0 ppm for CH₂CN) and aromatic protons (δ ~7.0–8.0 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (MS) : Employ ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and isotopic patterns (e.g., chlorine isotopes).

- FTIR : Confirm functional groups via stretches for sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2230–2260 cm⁻¹) .

Q. What methodologies ensure purity assessment and safety handling of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ ~254 nm). Validate method robustness using ICH guidelines. Compare retention times with standards .

- Safety Protocols : Refer to SDS for hazard data (e.g., acute toxicity, skin irritation). Use fume hoods, nitrile gloves, and avoid inhalation. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can contradictions in spectral data interpretation (e.g., overlapping signals) be resolved?

Methodological Answer:

- Deuterated Solvent Swapping : Re-run NMR in DMSO-d₆ if CDCl₃ causes signal broadening.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂CN) to simplify ¹H NMR interpretation .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What molecular docking strategies are applicable to study interactions of this compound with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Validate poses via MD simulations (100 ns) and MM/GBSA binding energy calculations .

- Experimental Validation : Cross-verify docking results with SPR or ITC binding assays .

Q. How can chemometric methods optimize HPLC conditions for analyzing this compound in complex matrices?

Methodological Answer:

- Experimental Design : Apply a face-centered central composite design (FCCD) to test variables: acetonitrile content (40–60%), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min). Use ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model retention time and peak symmetry to derive optimal conditions. Validate with spiked plasma or tissue samples .

Q. What experimental approaches elucidate the reactivity of the sulfonyl group in this compound?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., pyridine) or thiols under mild conditions. Monitor sulfonate/thioester formation via LC-MS .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles. Calculate activation parameters (ΔH‡, ΔS‡) .

Q. How should researchers design experiments to align with methodological frameworks in chemical synthesis?

Methodological Answer:

- Stage-Based Design : Follow Stewart’s model: (1) Problem formulation (e.g., yield optimization), (2) Methodological design (DOE), (3) Data collection (HPLC/NMR), (4) Analysis (statistical tools), (5) Integration (publication-ready workflows) .

- Risk Assessment : Predefine failure points (e.g., side reactions) and mitigation strategies (e.g., scavenger resins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.